Barnidipine hydrochloride

Descripción general

Descripción

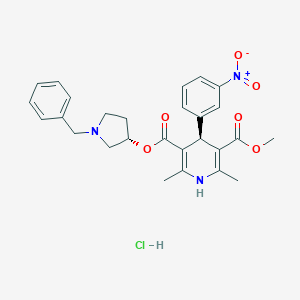

Barnidipine hydrochloride is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It is used in the treatment of hypertension and displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall . Barnidipine contains two chiral centres thus can have four possible enantiomers . The active component is composed of a single optical isomer (3’S, 4S configuration), which is the most potent and longest-acting of the four enantiomers .

Synthesis Analysis

During the process development of barnidipine hydrochloride, four barnidipine impurities were detected by high-performance liquid chromatography (HPLC) with an ordinary column . All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data (MS, 1 H-NMR, and 13 C-NMR) .

Molecular Structure Analysis

Barnidipine hydrochloride has two chiral centres and can have four possible enantiomers . The active component is composed of a single optical isomer (3’S, 4S configuration), which is the most potent and longest-acting of the four enantiomers .

Chemical Reactions Analysis

During the process development of barnidipine hydrochloride, four barnidipine impurities were detected by high-performance liquid chromatography (HPLC) with an ordinary column . All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data (MS, 1 H-NMR, and 13 C-NMR) .

Physical And Chemical Properties Analysis

Barnidipine hydrochloride has a molecular formula of C27H30ClN3O6 and a molecular weight of 528.0 g/mol . It is a dihydropyridine and its IUPAC name is 5- O - [ (3 S )-1-benzylpyrrolidin-3-yl] 3- O -methyl (4 S )-2,6-dimethyl-4- (3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride .

Aplicaciones Científicas De Investigación

Antihypertensive Drug

Barnidipine hydrochloride is a long-term dihydropyridine calcium channel blocker used for the treatment of hypertension . It is chemically known as (3’ S ,4 S )-1-benzyl-3-pyrrolidinyl-methyl-1,4-dihydro-2,6-dimethyl-4- (3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride .

Impurity Analysis

During the process development of barnidipine hydrochloride, four barnidipine impurities were detected by high-performance liquid chromatography (HPLC) with an ordinary column . All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data (MS, 1 H-NMR, and 13 C-NMR) .

Synthesis of Barnidipine Hydrochloride Impurities

A comprehensive study was undertaken to identify the impurities in a sample of the barnidipine hydrochloride bulk drug substance . Their detection, synthesis, and characterization are described in the research .

Role in Hypertension Management

Nowadays, calcium channel blockers have been considered the medicines of choice for the management of hypertension conditions . Barnidipine hydrochloride, being a calcium channel blocker, plays a pivotal role in this regard .

Nanoformulations in Hypertension Management

The current research elucidates various generations of calcium channel blockers and their nanoformulations like nanoemulsions, nanosuspension, micelles, liposomes, solid lipid nanoparticles, polymeric nanoparticles, and self-microemulsifying drug delivery systems for increase in in vitro drug dissolution and oral bioavailability .

Distribution in Animal Models

After administration of single oral doses of radiolabelled barnidipine in rats, levels of radioactivity were found to be higher in the kidney, liver and gastrointestinal tract than in plasma, whereas the brain showed the lowest level of radioactivity .

Mecanismo De Acción

Target of Action

Barnidipine hydrochloride is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall . These calcium channels, particularly the L-type slow channels, are the primary targets of barnidipine . These channels play a crucial role in regulating the contraction and relaxation of smooth muscle cells, thereby controlling blood pressure.

Mode of Action

Barnidipine hydrochloride interacts with its targets, the L-type calcium channels, by binding to them and blocking the influx of calcium ions . This blockage inhibits the contraction of the smooth muscle cells in the vascular wall, leading to vasodilation . The reduction of peripheral vascular resistance secondary to its vasodilatory action is the primary mechanism of its antihypertensive effects .

Biochemical Pathways

The primary biochemical pathway affected by barnidipine hydrochloride is the calcium signaling pathway. By blocking the L-type calcium channels, barnidipine hydrochloride disrupts the flow of calcium ions, which are essential for the contraction of smooth muscle cells. This disruption leads to the relaxation of the smooth muscle cells in the vascular wall, resulting in vasodilation and a decrease in blood pressure .

Pharmacokinetics

The metabolism and pharmacokinetics of barnidipine hydrochloride were evaluated following single oral administration of a sustained release formulation to healthy male volunteers . The primary metabolic pathways in humans are hydrolysis of the benzylpyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine ring . When the sustained release and normal capsules were administered at a dose of 10 mg to six subjects in a crossover design, the absorption of the sustained release formulation was slightly reduced but its bioavailability was comparable to that of the normal formulation .

Result of Action

The molecular effect of barnidipine hydrochloride’s action is the blockage of the L-type calcium channels, leading to a decrease in the influx of calcium ions . On a cellular level, this results in the relaxation of the smooth muscle cells in the vascular wall, causing vasodilation . Clinically, this leads to a reduction in peripheral vascular resistance and a decrease in blood pressure .

Action Environment

Environmental factors such as excessive salt consumption, inadequate potassium intake, obesity, alcohol use, physical inactivity, and poor nutrition could influence the incidence of hypertension in persons of different age groups . These factors could potentially affect the efficacy of barnidipine hydrochloride in controlling high blood pressure.

Safety and Hazards

Barnidipine hydrochloride is a dihydropyridine . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Direcciones Futuras

Barnidipine hydrochloride is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It has shown equivalent antihypertensive efficacy to amlodipine and nitrendipine, but produced fewer class-specific side-effects . It also demonstrated clinical efficacy which is similar to that of atenolol, enalapril and hydrochlorothiazide . Future studies are needed to determine the clinical relevance .

Propiedades

IUPAC Name |

5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMPUKIZUCIZEY-YSCHMLPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048654 | |

| Record name | Barnidipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barnidipine hydrochloride | |

CAS RN |

104757-53-1 | |

| Record name | Barnidipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104757-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barnidipine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104757531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barnidipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(3'S,4S)-Methyl 1-(phenylmethyl)-3-pyrrolidinyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARNIDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LZ6R3AEM1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)